molecular formula C22H15Cl3N4O5S B12799473 4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 94021-38-2

4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12799473
CAS No.: 94021-38-2
M. Wt: 553.8 g/mol
InChI Key: KBKLKHJKTXJHPE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Functional Group Analysis

Systematic Nomenclature

The IUPAC name derives from the parent structure benzenesulphonic acid (C₆H₅SO₃H), substituted at positions 3 and 4. Key substituents include:

  • Chlorine atom at position 4.
  • A 4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl group at position 3.

The pyrazolone moiety (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) is linked via an azo group (-N=N-) to a 5-chloro-2-(2-chlorophenoxy)phenyl group. The numbering prioritizes the sulphonic acid group as the principal functional group, with substituents ordered by decreasing seniority: sulphonic acid > azo > pyrazolone > chloro.

Functional Groups
Functional Group Structure Role
Sulphonic acid -SO₃H Confers hydrophilicity and acidity; governs parent structure.
Azo group -N=N- Enables conjugation; influences electronic absorption.
Pyrazolone C₃H₂N₂O Introduces planar rigidity; participates in tautomerism.
Chlorophenoxy -O-C₆H₃Cl Enhances steric bulk; modifies electronic properties.

Molecular Geometry and Conformational Isomerism

Molecular Geometry

The molecule exhibits planar geometry in regions with extended conjugation:

  • Azo-pyrazolone system : The azo group (-N=N-) and pyrazolone ring adopt coplanar arrangements due to π-conjugation, stabilizing resonance structures.
  • Aromatic rings : The benzenesulphonic acid and chlorophenoxy phenyl groups lie in near-planar orientations, with dihedral angles <10° relative to the azo group.
Steric and Electronic Effects
  • Chlorine substituents : Three chlorine atoms at positions 4 (benzene), 5 (phenyl), and 2 (phenoxy) introduce steric hindrance and electron-withdrawing effects, distorting bond angles by 2–5° from idealized sp² hybridization.
  • Sulphonic acid group : The tetrahedral geometry around sulfur (bond angles ≈109.5°) disrupts planarity in its immediate vicinity.

Conformational Isomerism

Restricted rotation about the azo group and pyrazolone C-N bonds limits conformational flexibility:

  • Azo group : The double-bond character of -N=N- prevents free rotation, fixing substituents in trans configurations.
  • Pyrazolone ring : Methyl and oxo groups at positions 3 and 5 enforce a half-chair conformation , minimizing steric strain.

Crystallographic Characterization and X-Ray Diffraction Studies

X-Ray Diffraction (XRD) Methodology

XRD analysis relies on Bragg’s law :
$$ n\lambda = 2d \sin \theta $$
where $$d$$ is interplanar spacing, $$\theta$$ is the diffraction angle, and $$\lambda$$ is the X-ray wavelength (typically Cu-Kα = 1.5418 Å).

Key Crystallographic Parameters (Hypothetical Data)
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å; β = 105.6°
Z (molecules/unit cell) 4

Structural Insights

  • Hydrogen bonding : The sulphonic acid group forms a 3D network via O-H···O bonds (length ≈2.6 Å) with pyrazolone carbonyl oxygens.
  • π-π stacking : Parallel-displaced stacking between aromatic rings (interplanar distance ≈3.4 Å) stabilizes the crystal lattice.
  • Chlorine positions : All chlorine atoms occupy equatorial sites, minimizing steric clashes.
Table 2: Selected Bond Lengths and Angles
Bond/Angle Measurement
N-N (azo) 1.25 Å
C-S (sulphonic) 1.76 Å
C-Cl (aromatic) 1.74 Å
N-N-C (azo-pyrazolone) 120°

Properties

CAS No.

94021-38-2

Molecular Formula

C22H15Cl3N4O5S

Molecular Weight

553.8 g/mol

IUPAC Name

4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C22H15Cl3N4O5S/c1-12-21(22(30)29(28-12)18-11-14(35(31,32)33)7-8-15(18)24)27-26-17-10-13(23)6-9-20(17)34-19-5-3-2-4-16(19)25/h2-11,21H,1H3,(H,31,32,33)

InChI Key

KBKLKHJKTXJHPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3Cl)C4=C(C=CC(=C4)S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Azo Group Reactivity

The azo linkage (-N=N-) is central to its reactivity, enabling reduction and photochemical transformations:

Reduction Reactions

Reaction TypeReagents/ConditionsProductsMechanismSource
Catalytic HydrogenationH₂/Pd-C in ethanol, 25–50°CTwo aromatic aminesCleavage of -N=N- to form primary amines
Sodium Dithionite ReductionNa₂S₂O₄, pH 9–11, 60°CSulphanilic acid derivativesElectron transfer to break azo bond

Photodegradation

UV irradiation (λ = 254–365 nm) in aqueous solutions generates free radicals (- OH, Cl- ), leading to decolorization and formation of chlorinated phenolic byproducts .

Sulphonic Acid Group Transformations

The sulphonic acid group participates in acid-base and substitution reactions:

Reaction TypeReagents/ConditionsProductsNotesSource
Salt FormationNaOH/NaHCO₃, H₂O, 25°CSodium sulphonateEnhances water solubility
EsterificationROH/H₂SO₄, refluxSulphonyl estersLimited by steric hindrance

Chlorinated Aromatic Ring Substitutions

Electrophilic substitution is hindered by electron-withdrawing groups, but nucleophilic aromatic substitution occurs under specific conditions:

Reaction TypeReagents/ConditionsProductsRegioselectivitySource
Hydrolysis10% NaOH, 100°C, 6hHydroxyl-substituted derivativePara to sulphonate group
AminationNH₃/CuCl, DMF, 120°CAniline analogLow yield due to dechlorination

Pyrazolone Ring Reactivity

The 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl ring undergoes:

Reaction TypeReagents/ConditionsProductsKey FeatureSource
OxidationKMnO₄, H₂SO₄, 80°CPyrazole dicarboxylic acidRing aromatization
AlkylationCH₃I/K₂CO₃, DMFN-methylated derivativeEnhanced lipophilicity

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve diazo coupling efficiency (yield >85%).

  • Purification : Crystallization from ethanol/water mixtures achieves >98% purity .

Environmental and Stability Data

PropertyValueConditionsSource
Aqueous Stability (pH 7)t₁/₂ = 48h25°C, dark
Photodegradation Half-Lifet₁/₂ = 2.5hUV-A light
Biodegradability (OECD 301F)<10% in 28dActivated sludge

Scientific Research Applications

Chemistry

4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be modified through various chemical reactions such as oxidation, reduction, and substitution to yield more complex structures.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing new antimicrobial agents.

Medicine

The compound is being explored for its therapeutic potential:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further drug development.

Industry

In industrial applications, this compound is used for:

  • Dyes and Pigments Production : Its azo group allows it to act as a dye precursor, contributing to the formulation of various pigments used in textiles and coatings.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for use in antibiotic formulations.

Case Study 2: Anticancer Research

In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines. Further research is required to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Structure Structural Features Key Properties/Bioactivity References
Target Compound : 4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid - Azo-linked chlorophenoxy group
- Benzenesulfonic acid substituent
- Three chloro groups
High polarity (due to sulfonic acid), potential for intermolecular H-bonding
Isostructural Chloro/Bromo Derivatives (e.g., compounds 4 and 5 in ) - Chloro vs. bromo substituents
- Similar pyrazole-thiazole backbone
Bromo derivatives may exhibit stronger van der Waals interactions; chloro analogs show antimicrobial activity
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate () - Chlorobenzoyl ester group
- No sulfonic acid or azo groups
Demonstrated antibacterial activity; ester groups may enhance membrane permeability
Sodium Salt of Benzenesulfonic Acid Derivative () - Sodium sulfonate salt
- Methyl and tolyl substituents
Improved aqueous solubility; used in dye formulations
Pyrazolone Derivatives with Sulfonamide Groups (e.g., ) - Sulfonamide instead of sulfonic acid
- Fluorinated aniline substituent
Lower acidity than sulfonic acid derivatives; potential for kinase inhibition

Key Findings:

Sulfonic Acid vs. Sulfonamide : The sulfonic acid group in the target compound increases hydrophilicity and acidity (pKa ~1–2) compared to sulfonamide derivatives (pKa ~5–6), influencing solubility and protein binding .

Azo Group Impact: Azo-linked aromatic systems (e.g., chlorophenoxy in the target compound) enable stronger π-π stacking than non-azo analogs, which may enhance stability in solid-state or binding to aromatic residues in enzymes .

Salt Forms : Sodium salts (e.g., ) exhibit superior solubility in polar solvents compared to free acids, critical for pharmaceutical or dye applications .

Biological Activity

The compound 4-Chloro-3-(4-((5-chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid , also known by its CAS number 94021-38-2 , has garnered attention for its potential biological activities. This article reviews the compound's synthesis, properties, and biological effects based on available research.

The molecular formula of the compound is C22H15Cl3N4O5SC_{22}H_{15}Cl_3N_4O_5S, with a molecular weight of approximately 575.78 g/mol . The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H15Cl3N4O5S
Molecular Weight575.78 g/mol
CAS Number94021-38-2
EINECS Number301-433-0

Synthesis

The synthesis of this compound generally involves multi-step chemical reactions, including the formation of azo compounds and subsequent modifications to introduce the benzenesulfonic acid moiety. Detailed synthetic pathways can be found in specialized literature focusing on azo compounds and their derivatives.

Anticancer Activity

There is emerging evidence that compounds containing azo and pyrazole functionalities can induce apoptosis in cancer cells. For example, related studies have demonstrated that certain azo compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . The proposed mechanisms include the activation of apoptotic pathways and modulation of key signaling cascades such as MAPK and PI3K/Akt pathways.

Case Studies

  • Study on Azo Compounds : A study involving azo derivatives showed that these compounds could significantly inhibit the growth of cancer cells by triggering apoptosis through mitochondrial dysfunction and caspase activation .
  • Pyrazole Derivatives : Another investigation into pyrazole derivatives highlighted their ability to interact with DNA, leading to cytotoxicity in cancer cell lines such as HeLa cells, suggesting a potential for therapeutic application in oncology .

The biological activity of this compound may be attributed to its ability to interact with cellular targets, including:

  • DNA Binding : Similar compounds have shown intercalative binding to DNA, leading to disruption of replication processes.
  • Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Q & A

Q. Q1. What are the critical functional groups influencing the compound’s reactivity, and how can they be experimentally characterized?

Answer: The compound contains azo (-N=N-), pyrazole, sulfonic acid (-SO3H), and chlorophenoxy groups. Methodological characterization involves:

  • FT-IR spectroscopy : Identify azo stretching (~1400–1600 cm⁻¹) and sulfonate S=O asymmetric/symmetric vibrations (~1050–1250 cm⁻¹) .
  • UV-Vis spectroscopy : Azo groups absorb at 400–550 nm, with shifts dependent on conjugation and substituents .
  • Elemental analysis : Quantify Cl, S, and N content to confirm stoichiometry .

Q. Q2. What synthetic routes are reported for analogous azo-pyrazole sulfonic acid derivatives?

Answer: Key steps include:

  • Diazo coupling : Reacting diazonium salts (e.g., from chloroaniline derivatives) with pyrazole intermediates under acidic conditions (pH 4–6) .
  • Sulfonation : Post-functionalization using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups .
  • Purification : Recrystallization from aqueous ethanol to isolate the sodium or ammonium salt forms .

Q. Q3. How does the compound’s solubility vary with pH, and what methods optimize its dissolution for biological assays?

Answer: The sulfonic acid group confers high water solubility at neutral-to-alkaline pH. For assays:

  • Use phosphate buffer (pH 7.4) for aqueous solubility .
  • For organic phases, employ DMSO or DMF (≤1% v/v) to avoid aggregation .
  • Confirm solubility via dynamic light scattering (DLS) to detect micelle formation .

Advanced Research Questions

Q. Q4. How can electronic structure calculations (e.g., DFT) predict the compound’s azo group stability under UV irradiation?

Answer:

  • Methodology :
    • Optimize geometry using B3LYP/6-31G(d) in Gaussian or ORCA .
    • Calculate HOMO-LUMO gaps to assess photoexcitation susceptibility .
    • Simulate UV spectra via TD-DFT and compare with experimental data .
  • Validation : Monitor photodegradation via HPLC under controlled UV exposure .

Q. Q5. What crystallographic strategies resolve structural ambiguities in chlorinated azo compounds?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement : SHELXL for handling disorder in chlorophenoxy groups; apply restraints for azo bond geometry .
  • Validation : Check R-factor convergence (<5%) and electron density maps for missing hydrogen bonds .

Q. Q6. How to address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Answer:

  • Experimental : Acquire ¹H/¹³C NMR in D2O or DMSO-d6, noting solvent-induced shifts .
  • Computational : Use Multiwfn to map electrostatic potential surfaces, correlating proton chemical shifts with electron density .
  • Cross-validation : Compare with analogous compounds in databases (e.g., PubChem ).

Q. Q7. What experimental designs evaluate the compound’s potential as a protease inhibitor?

Answer:

  • Assay setup : Use fluorescence-based enzymatic assays (e.g., trypsin or thrombin) with fluorogenic substrates .
  • Dose-response : Test concentrations from 1 nM–100 µM; calculate IC50 via nonlinear regression .
  • Controls : Include known inhibitors (e.g., leupeptin) and validate with circular dichroism (CD) to confirm binding-induced conformational changes .

Q. Q8. How to optimize synthetic yield while minimizing polychlorinated byproducts?

Answer:

  • Reaction monitoring : Use TLC or inline IR to track diazo coupling progress .
  • Temperature control : Maintain 0–5°C during diazotization to prevent decomposition .
  • Byproduct analysis : Employ LC-MS to identify chlorinated impurities; optimize column chromatography (silica gel, ethyl acetate/hexane gradient) .

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